molecular formula C9H9NOS2 B7809451 4-Methoxy-2-(methylthio)benzo[d]thiazole

4-Methoxy-2-(methylthio)benzo[d]thiazole

Cat. No.: B7809451
M. Wt: 211.3 g/mol
InChI Key: UKZXPSOPXQAOOX-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylthio)benzo[d]thiazole is a heterocyclic aromatic organic compound characterized by a benzothiazole core with a methoxy group at the 4-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(methylthio)benzo[d]thiazole typically involves the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base. The reaction conditions include heating the mixture under reflux in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, optimizing reaction parameters, such as temperature and pressure, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced derivatives, such as hydroxylated or aminated compounds.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

4-Methoxy-2-(methylthio)benzo[d]thiazole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and oxidative stress-related conditions.

  • Industry: Employed in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

4-Methoxy-2-(methylthio)benzo[d]thiazole is structurally similar to other benzothiazole derivatives, such as 2-methylbenzothiazole and 2-aminobenzothiazole. its unique combination of methoxy and methylthio groups imparts distinct chemical and biological properties. For instance, the presence of the methoxy group enhances its solubility in organic solvents, while the methylthio group contributes to its antioxidant activity.

Comparison with Similar Compounds

  • 2-Methylbenzothiazole

  • 2-Aminobenzothiazole

  • 4-Methoxybenzothiazole

  • 2-Methylthiobenzothiazole

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Properties

IUPAC Name

4-methoxy-2-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-11-6-4-3-5-7-8(6)10-9(12-2)13-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXPSOPXQAOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxybenzothiazole (495 mg, 3.0 mmol) in anhydrous THF (12 mL) at −78° C. was added BuLi (2.5 mL, 1.6M in hexanes, 4.0 mmol) dropwise. The resulting red solution was stirred at −78° C. for 2 h under N2. Methyl disulfide (0.55 mL, 6.0 mmol) was added dropwise at −78° C. and the mixture was allowed to warm to ambient temperature overnight. The reaction mixture was combined with water and then extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the title compound as a yellow oil (632 mg, 100%), which solidified upon standing and was used without purification. 1H-NMR (CDCl3): δ 7.35 (1H, d), 7.24 (1H, q), 6.86 (1H, d), 4.06 (3H, s), 2.79 (3H, s).
Quantity
495 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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